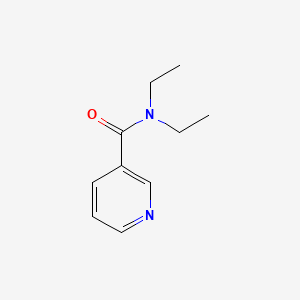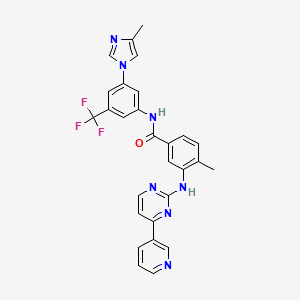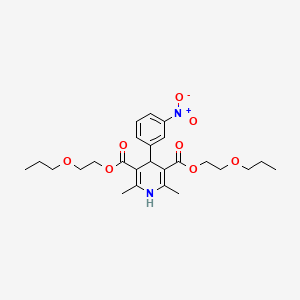
Nisobamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC name is 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate .
- The chemical formula is C13H26N2O4 , with a molar mass of approximately 274.36 g/mol .
Nisobamate: (INN; W-1015) belongs to the carbamate family and was never marketed.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Nisobamate are not widely documented.
- Industrial production methods remain undisclosed due to its lack of commercial availability.
Chemical Reactions Analysis
- Nisobamate likely undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions for these reactions are not well-documented.
- Major products formed from these reactions remain unspecified.
Scientific Research Applications
- Despite its limited use, Nisobamate has potential applications in:
- Chemistry : As a starting material or intermediate in synthetic processes.
- Biology : Possibly as a tool compound in biological studies.
- Medicine : Although not widely explored, it may have pharmacological effects.
- Industry : Its industrial applications are largely unexplored.
Mechanism of Action
- The precise mechanism by which Nisobamate exerts its effects remains unknown.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Nisobamate’s uniqueness lies in its limited documentation and lack of commercialization.
- Unfortunately, there are no widely recognized similar compounds to compare directly.
Properties
CAS No. |
25269-04-9 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-6-10(4)13(5,7-18-11(14)16)8-19-12(17)15-9(2)3/h9-10H,6-8H2,1-5H3,(H2,14,16)(H,15,17) |
InChI Key |
CBDPCXYQNVDTMW-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-sec-butyl-N-isopropyl-2-methyl-1,3-propanediol dicarbamate nisobamate W 1015 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)


![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)


![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
